molecular formula C21H33N3O4 B1671469 GI254023X CAS No. 260264-93-5

GI254023X

Cat. No.: B1671469
CAS No.: 260264-93-5
M. Wt: 391.5 g/mol
InChI Key: GHVMTHKJUAOZJP-CGTJXYLNSA-N
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Description

This compound exhibits over 100-fold higher potency at ADAM10 compared to ADAM17 . It is primarily used in scientific research to study the inhibition of metalloproteases and their role in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GI 254023X involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:

Industrial Production Methods

While specific industrial production methods for GI 254023X are not widely documented, the compound is typically synthesized in research laboratories under controlled conditions to ensure high purity and consistency. The process involves standard organic synthesis techniques, including the use of protective groups, selective reactions, and chromatographic purification.

Chemical Reactions Analysis

Types of Reactions

GI 254023X primarily undergoes:

    Substitution reactions: Introduction of various functional groups.

    Hydrolysis: Breakdown of the compound under acidic or basic conditions.

    Oxidation and reduction: Modifications of the functional groups to study different biological activities.

Common Reagents and Conditions

    Substitution reactions: Use of alkyl halides and nucleophiles under mild conditions.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Oxidation and reduction: Use of oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Major Products Formed

The major products formed from these reactions include various derivatives of the core pentanamide structure, which are used to study the structure-activity relationship of the compound.

Scientific Research Applications

GI 254023X has a wide range of applications in scientific research, including:

Mechanism of Action

GI 254023X exerts its effects by selectively inhibiting the activity of ADAM10 metalloprotease. The compound binds to the active site of ADAM10, preventing it from cleaving its substrates. This inhibition blocks the release of various signaling molecules, such as interleukin-6 receptor, CX3CL1, and CXCL16, which are involved in inflammatory and immune responses . The inhibition of ADAM10 also affects neuronal outgrowth and cell adhesion processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

GI 254023X is unique due to its high selectivity for ADAM10 over ADAM17, making it a valuable tool for studying the specific roles of ADAM10 in various biological processes. Its ability to inhibit ADAM10-mediated cleavage events with high potency distinguishes it from other metalloprotease inhibitors .

Biological Activity

GI254023X is a selective inhibitor of the ADAM10 metalloprotease, known for its significant role in various biological processes, including cell signaling, inflammation, and cancer progression. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and implications in therapeutic contexts.

  • Chemical Name : (2R)-N-[(1S)-2,2-Dimethyl-1-[(methylamino)carbonyl]propyl]-2-[(1S)-1-(N-hydroxyformamido)ethyl]-5-phenylpentanamide
  • Purity : ≥98%
  • Potency : Over 100-fold higher potency at ADAM10 compared to ADAM17, with an IC50 of approximately 5.3 nM for ADAM10 and 541 nM for ADAM17 .

This compound functions primarily as a metalloprotease inhibitor, selectively targeting ADAM10. It exhibits the following mechanisms:

  • Inhibition of Shedding : The compound blocks the constitutive release of various substrates such as IL-6R, CX3CL1, and CXCL16 in cell-based cleavage experiments. This inhibition extends to preventing E-cadherin cleavage in epithelial cells (A549) and inhibiting neuronal outgrowth mediated by ADAM10 .
  • Selective Substrate Interaction : Research indicates that the selectivity of this compound may be attributed to differential glycosylation of substrates, allowing for targeted inhibition without affecting other metalloproteases significantly .

In Vitro Studies

Several studies have highlighted the biological activity of this compound in vitro:

Study Focus Findings
Cytokine-Inducible Shedding This compound inhibits cytokine-inducible shedding of CXCL16 but does not affect constitutive shedding .
Cell Migration The compound completely inhibited migration of peripheral blood mononuclear cells (PBMC) and neutrophils induced by chemokines .
Wound Healing Assays Inhibition of ADAM10 activity by this compound significantly affected wound healing processes in cellular models .

Case Studies

  • Staphylococcus aureus Infection : In a murine model, systemic treatment with this compound (200 mg/kg/day for five days) demonstrated reduced dermonecrotic lesions and abscess sizes compared to controls. This study underscores the role of ADAM10 in mediating epithelial barrier injury during infections .
  • Acute T-Lymphoblastic Leukemia : A study investigated the effects of this compound on Jurkat cells (a model for acute T-lymphoblastic leukemia). Results indicated that treatment led to decreased proliferation and increased apoptosis rates, suggesting potential therapeutic applications in hematological malignancies .

Pharmacokinetics and Clinical Implications

Pharmacokinetic studies have shown that this compound can achieve effective concentrations in serum and tissues, supporting its utility as both an in vitro and potentially in vivo probe for ADAM10 activity. The compound's ability to inhibit critical shedding events positions it as a candidate for therapeutic interventions in diseases characterized by dysregulated ADAM10 activity, such as cancer and inflammatory disorders .

Properties

IUPAC Name

(2R)-N-[(2S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]-2-[(1S)-1-[formyl(hydroxy)amino]ethyl]-5-phenylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O4/c1-15(24(28)14-25)17(13-9-12-16-10-7-6-8-11-16)19(26)23-18(20(27)22-5)21(2,3)4/h6-8,10-11,14-15,17-18,28H,9,12-13H2,1-5H3,(H,22,27)(H,23,26)/t15-,17+,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVMTHKJUAOZJP-CGTJXYLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CCCC1=CC=CC=C1)C(=O)NC(C(=O)NC)C(C)(C)C)N(C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](CCCC1=CC=CC=C1)C(=O)N[C@H](C(=O)NC)C(C)(C)C)N(C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20433275
Record name (2R,3S)-3-(Formylhydroxyamino)-2-(3-phenyl-1-propyl)butanoic acid [(1S)-2,2-dimethyl-1-(methylcarbamoyl)-1-propyl]amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

260264-93-5
Record name (2R,3S)-3-(Formylhydroxyamino)-2-(3-phenyl-1-propyl)butanoic acid [(1S)-2,2-dimethyl-1-(methylcarbamoyl)-1-propyl]amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.